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Introduction

DM-4111 is recognized as a monohydroxyl metabolite of Tolvaptan, a selective vasopressin V2
receptor antagonist. Tolvaptan is clinically used to treat hyponatremia (low blood sodium levels)
associated with conditions such as congestive heart failure and the syndrome of inappropriate
antidiuretic hormone (SIADH). The metabolic fate of Tolvaptan is crucial for understanding its
overall pharmacological profile, and DM-4111 is a product of this metabolic process. This
document provides a comprehensive technical guide on the chemical structure and known
properties of DM-4111, primarily in the context of its parent compound, Tolvaptan.

Chemical Structure and Properties

DM-4111 is formed through the hydroxylation of the benzazepine ring of Tolvaptan, a reaction
primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2]

IUPAC Name: N-(4-((4S,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-
carbonyl)-3-methylphenyl)-2-methylbenzamide

Chemical Structure:

While a 2D structure is not available for direct rendering, its structure is defined by the addition
of a hydroxyl group to the benzazepine moiety of Tolvaptan.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15572450?utm_src=pdf-interest
https://www.benchchem.com/product/b15572450?utm_src=pdf-body
https://www.benchchem.com/product/b15572450?utm_src=pdf-body
https://www.benchchem.com/product/b15572450?utm_src=pdf-body
https://www.benchchem.com/product/b15572450?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022275s000_ClinPharm_P1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Tolvaptan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

Specific experimental data for the physicochemical properties of DM-4111, such as melting
point, boiling point, and solubility, are not extensively reported in the available literature.
However, key computed properties are summarized below.

Property Value Source
Molecular Formula C26H25CIN204 [2]
Molecular Weight 464.95 g/mol [2]
Exact Mass 464.1500 g/mol

Metabolic Formation

DM-4111 is an in vivo metabolite of Tolvaptan. The metabolic conversion is a phase | oxidation
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Caption: Metabolic conversion of Tolvaptan to DM-4111 via CYP3A4.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic studies specifically characterizing DM-4111
are limited. The available information indicates that the metabolites of tolvaptan, including DM-
4111, possess weak or no antagonist activity for the human vasopressin V2-receptor when
compared to the parent drug, Tolvaptan.[1] Therefore, DM-4111 is not considered to be a
pharmacologically active metabolite in the context of V2 receptor antagonism.

The primary mechanism of action of the parent compound, Tolvaptan, involves the competitive
blockade of the arginine vasopressin receptor 2 (V2R) in the renal collecting ducts. This
antagonism prevents the V2R-mediated increase in cyclic AMP (cCAMP), which in turn inhibits
the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the
collecting duct cells. The result is a decrease in water reabsorption and an increase in free
water excretion (aquaresis), leading to a rise in serum sodium concentrations.
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Caption: Vasopressin V2 receptor signaling pathway and the action of Tolvaptan.
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Synthesis and Experimental Protocols

DM-4111 is primarily a product of in vivo metabolism. While specific, detailed protocols for the
chemical synthesis of DM-4111 are not readily available in the surveyed literature, the
synthesis of the parent compound, Tolvaptan, is well-documented in various patents and
publications. These methods generally involve multi-step organic synthesis pathways.

Analytical Methods

The detection and quantification of Tolvaptan and its metabolites, including DM-4111, in
biological matrices are typically performed using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, which is
necessary for measuring the low concentrations of metabolites often present in plasma and
other biological samples.

General Experimental Workflow for Metabolite Quantification
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Caption: General workflow for the analysis of DM-4111 in biological samples.

A validated LC-MS/MS method for the simultaneous determination of tolvaptan and its nine
metabolites in rat serum has been reported, demonstrating the feasibility of quantifying these
compounds in a research setting.[3] The method involved protein precipitation followed by
solid-phase extraction for sample preparation, with chromatographic separation on a C18
reversed-phase column.[3]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15572450?utm_src=pdf-body-img
https://www.benchchem.com/product/b15572450?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24988986/
https://pubmed.ncbi.nlm.nih.gov/24988986/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

DM-4111 is a monohydroxyl metabolite of Tolvaptan, formed via CYP3A4-mediated oxidation.
Current evidence suggests that it is pharmacologically inactive as a vasopressin V2 receptor
antagonist. While its chemical identity is established, a comprehensive understanding of its
specific physicochemical properties, pharmacokinetics, and pharmacodynamics requires
further investigation. The analytical methods for its detection are available, primarily centered
around LC-MS/MS, which are crucial for its study in the context of Tolvaptan's overall metabolic
profile. For researchers in drug development, the characterization of such metabolites is
essential for a complete safety and efficacy assessment of the parent drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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